
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various applications.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been found to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antibacterial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments is its potential in various applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. One direction is to further study its mechanism of action, which can help in the design of more effective drugs based on this compound. Another direction is to study its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research can be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves several steps. The starting material is 2-amino-3-methoxybenzoic acid, which is reacted with isobutyryl chloride to form 2-(3-methoxyphenyl)-3-methylbutyric acid. This acid is then reacted with methyl anthranilate and phosphorus oxychloride to form 2-(3-methoxyphenyl)-3-methyl-1,2-dihydroquinoline-4-carboxylic acid. The final step involves reacting this acid with tetrahydro-2-furanylmethylamine to form the desired compound.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H26N2O3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-6,8-dimethyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-15-10-16(2)23-20(11-15)21(24(27)25-14-19-8-5-9-29-19)13-22(26-23)17-6-4-7-18(12-17)28-3/h4,6-7,10-13,19H,5,8-9,14H2,1-3H3,(H,25,27) |
Clé InChI |
BRMXIOXNXLBFSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







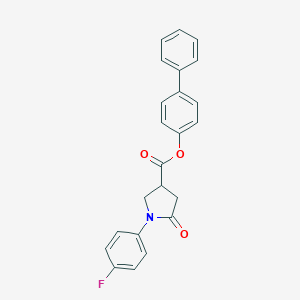
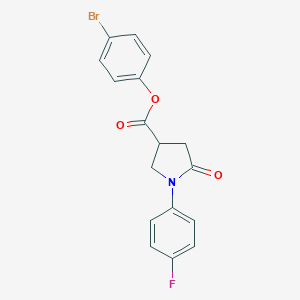
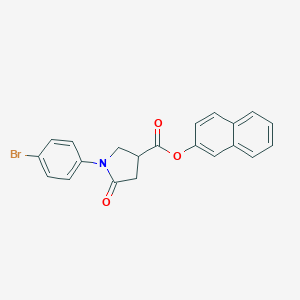
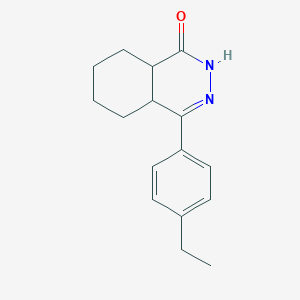
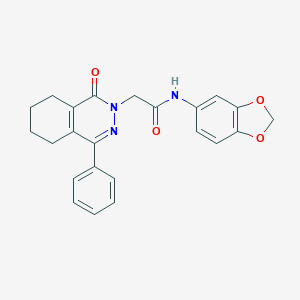
![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)
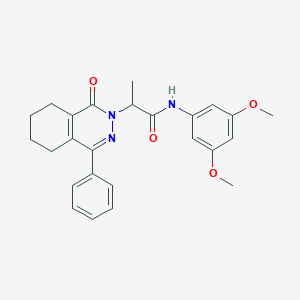
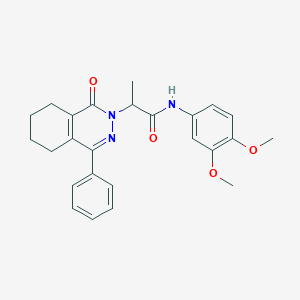
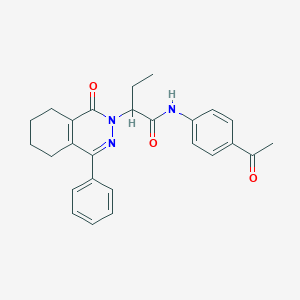
![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)